molecular formula C12H22BF3KNO4 B8132142 Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate

Cat. No.: B8132142
M. Wt: 351.21 g/mol
InChI Key: MRGOCZJUPOTLEQ-FVGYRXGTSA-N
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Description

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate is a specialized organoboron compound. Organotrifluoroborates, including this compound, are known for their stability and versatility in organic synthesis. They are particularly valued for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium organotrifluoroborates typically involves the reaction of boronic acids with potassium bifluoride. For potassium (s)-((tert-butoxycarbonyl(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate, the process begins with the preparation of the corresponding boronic acid, which is then reacted with potassium bifluoride to form the trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates follows similar synthetic routes but on a larger scale. The key steps involve the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Scientific Research Applications

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (s)-((tert-butoxycarbonyl(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium n-butyltrifluoroborate

Uniqueness

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-3-methyl-1-oxobutan-2-yl)amino)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling also make it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-[[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BF3NO4.K/c1-8(2)9(10(18)20-6)17(7-13(14,15)16)11(19)21-12(3,4)5;/h8-9H,7H2,1-6H3;/q-1;+1/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGOCZJUPOTLEQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C(C(C)C)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CN([C@@H](C(C)C)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BF3KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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